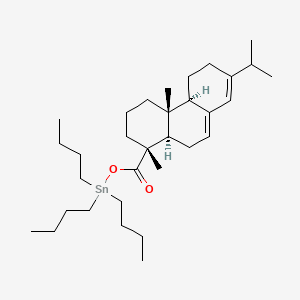
N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine
Descripción general
Descripción
N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C20H20N2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de derivados de monoaducto
N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine se ha utilizado en la síntesis selectiva de derivados de monoaducto del anhídrido del ácido triaminopentanoico. Este proceso implica calentamiento y enfriamiento secuenciales, seguidos de la adición de material polimérico .
Antioxidantes de caucho
Como antioxidante de amina, this compound es uno de los principales antioxidantes de caucho producidos y utilizados, particularmente en China. Forma parte de un grupo más grande que incluye 6PPD y TMQ, que son cruciales para la producción de neumáticos de caucho .
Alternativas de antioxidantes para neumáticos ecológicos
Se ha realizado investigación para diseñar derivados ecológicos de this compound para su uso como antioxidantes en neumáticos de caucho, con el objetivo de reducir el impacto ambiental de las partículas de desgaste de los neumáticos .
Propiedades optoelectrónicas
Se han estudiado los derivados de this compound por sus propiedades optoelectrónicas, particularmente en híbridos nanoestructurados orgánicos-inorgánicos para mejorar la fotosensibilidad en los fotorreceptores .
Polímeros de transporte de huecos
Se han sintetizado nuevos polímeros de transporte de huecos basados en this compound para su uso en dispositivos electrónicos, mejorando su rendimiento a través de un transporte de carga mejorado .
Catálisis de metales de transición
Los derivados de this compound han surgido como poderosos ligandos para la catálisis de metales de transición, ofreciendo una alta impedancia estérica y flexibilidad .
Materiales de transporte de huecos (HTM)
Se han diseñado derivados de this compound como HTM con diferentes núcleos de puente π conjugado para mejorar el rendimiento en las células solares .
Evaluación antileishmanial y antimalárica
Se han evaluado los compuestos derivados de this compound por sus posibles actividades antileishmanial y antimalárica, con estudios de simulación molecular que respaldan su eficacia .
Mecanismo De Acción
Target of Action
DTPD, also known as N1,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine, is primarily used as an antioxidant in the rubber industry . Its primary targets are the free radicals that are produced during the oxidation process of rubber .
Mode of Action
DTPD acts as a radical scavenger, neutralizing free radicals produced during the oxidation process . By binding to these free radicals, DTPD prevents them from reacting with the rubber, thereby inhibiting the aging process .
Biochemical Pathways
The primary biochemical pathway involved in the action of DTPD is the oxidation process of rubber. During this process, free radicals are produced, which can react with the rubber, leading to its degradation . DTPD interferes with this pathway by neutralizing the free radicals, thereby preventing the degradation of the rubber .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of DTPD, we can discuss its physical and chemical properties. DTPD has a molecular weight of 288.3862, a density of 1.135 g/cm3, and a boiling point of 475.4ºC at 760 mmHg . These properties can affect its distribution and stability in the rubber matrix.
Result of Action
The primary result of DTPD’s action is the prevention of aging in rubber products . By neutralizing free radicals, DTPD prevents the degradation of the rubber, thereby extending the lifespan of the rubber products .
Action Environment
The efficacy and stability of DTPD can be influenced by various environmental factors such as temperature, light, and the presence of other chemicals . For instance, DTPD has good thermal stability, allowing it to maintain its antioxidant effects even at high temperatures . .
Propiedades
IUPAC Name |
1-N,3-N-bis(4-methylphenyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-15-6-10-17(11-7-15)21-19-4-3-5-20(14-19)22-18-12-8-16(2)9-13-18/h3-14,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBIAJQNHWMGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583565 | |
| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-49-5, 620-91-7 | |
| Record name | N1,N3-Bis(4-methylphenyl)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Di-(p-tolyl)-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B1628414.png)




